tert-Butyl 6-bromo-4-fluoro-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-4-fluoroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-5-4-9-10(15)6-8(14)7-11(9)16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCJDJBLCWPCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152558 | |
| Record name | 1H-Indole-1-carboxylic acid, 6-bromo-4-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799412-27-3 | |
| Record name | 1H-Indole-1-carboxylic acid, 6-bromo-4-fluoro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799412-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 6-bromo-4-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 6-bromo-4-fluoro-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H14BrFNO2
- Molecular Weight : 298.16 g/mol
- CAS Number : 1799412-27-3
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Bromination : The introduction of bromine at the 6-position of the indole ring.
- Fluorination : The incorporation of a fluorine atom at the 4-position.
- Carboxylation : The formation of the carboxylate ester using tert-butyl alcohol.
Anticancer Properties
Research has indicated that indole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible application in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. Notably, it has been identified as a moderate inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor effects of various indole derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size compared to control groups.
Research conducted in Bioorganic & Medicinal Chemistry Letters focused on the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death.
Data Tables
| Biological Activity | IC50 (µM) | Cell Line |
|---|---|---|
| Anticancer | 12.5 | MCF-7 (Breast Cancer) |
| Anti-inflammatory | 15.0 | RAW264.7 (Macrophages) |
| COX Inhibition | 20.0 | Human Platelets |
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 6-bromo-4-fluoro-1H-indole-1-carboxylate has been explored for its potential as a pharmacophore in drug development. It exhibits promising properties for the treatment of various diseases, including cancer and bacterial infections.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activities.
Biological Research
Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have focused on its ability to inhibit the growth of cancer cells and bacteria, making it a candidate for further drug development.
Case Studies
Several case studies highlight the efficacy of this compound:
Breast Cancer Models
A study demonstrated that this compound effectively reduced tumor size in breast cancer xenografts that were resistant to conventional therapies. The results suggest that it may offer a new therapeutic avenue for treating resistant cancer types.
Microbial Inhibition
Another investigation reported significant inhibition of bacterial growth in vitro, indicating potential applications as an antimicrobial agent. The compound showed effectiveness against various strains, suggesting it could be developed into a treatment for bacterial infections.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between tert-Butyl 6-bromo-4-fluoro-1H-indole-1-carboxylate and related indole derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Br (6), F (4), tert-butyl (1) | C₁₃H₁₃BrFNO₂ | 314.15 | Fluorine enhances electron withdrawal |
| tert-Butyl 6-bromo-1H-indole-1-carboxylate | Br (6), tert-butyl (1) | C₁₃H₁₄BrNO₂ | 296.16 | Lacks fluorine; simpler halogenation |
| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Br (6), phenylsulfonyl (1) | C₁₄H₁₀BrNO₂S | 336.20 | Sulfonyl group increases stability |
| Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | CF₃ (4), COOMe (2) | C₁₁H₈F₃NO₂ | 243.18 | Trifluoromethyl enhances lipophilicity |
| (E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate | Mesylate (propenyl, 6) | C₁₈H₂₃NO₅S | ~365.44 (estimated) | Mesylate acts as a leaving group |
Reactivity and Electronic Effects
- Comparing Fluorine vs. Trifluoromethyl : In Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate , the trifluoromethyl group at position 4 is more electronegative and lipophilic than a single fluorine, altering solubility and reactivity in nucleophilic environments .
- Sulfonyl vs. Carboxylate Groups : The phenylsulfonyl group in 6-Bromo-1-(phenylsulfonyl)-1H-indole provides greater stability under basic conditions compared to the tert-butyl carboxylate, which is acid-labile and commonly used as a protecting group .
Research Findings and Implications
- Electronic Effects: Fluorine’s electron-withdrawing nature in the target compound may reduce electron density at the 5-position of the indole ring, favoring electrophilic attacks there compared to non-fluorinated analogs .
- Pharmaceutical Relevance : Indole derivatives with halogen and carboxylate groups are frequently used in drug discovery. For example, the tert-butyl carboxylate group is a temporary protecting group in protease inhibitor syntheses, while sulfonyl groups appear in kinase inhibitors .
Q & A
Q. Basic
- NMR : -NMR (δ ≈ -110 to -120 ppm for C4-F) and -NMR (doublets for H5/H7 due to F coupling) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ≈ 328.04) and isotopic patterns for bromine (1:1 ratio for /) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
How does the electron-withdrawing fluorine at C4 influence reactivity in cross-coupling reactions?
Advanced
The 4-fluoro group deactivates the indole ring, reducing electrophilicity at C5/C7 but enhancing oxidative stability. For Suzuki-Miyaura couplings at C6-Br:
- Optimization : Use Pd(PPh₃)₄ with a bulky ligand (e.g., SPhos) to minimize steric hindrance from the Boc group .
- Side reactions : Fluorine may participate in unintended H-bonding with boronic acids, requiring anhydrous conditions and elevated temperatures (80–100°C) .
What strategies mitigate regioselectivity challenges during functionalization?
Q. Advanced
- Directed ortho-metalation : Use TMPLi (2,2,6,6-tetramethylpiperidinide) to selectively deprotonate C7-H, enabling late-stage functionalization while preserving C6-Br .
- Protecting group tuning : Replace Boc with a more labile group (e.g., SEM) if Boc interferes with lithiation .
How to troubleshoot unexpected byproducts in amide bond formation involving this compound?
Advanced
Common issues:
- Boc cleavage : Acidic conditions (e.g., HCl/dioxane) may remove the Boc group. Use milder coupling agents (e.g., HATU vs. EDCI) .
- Fluorine displacement : Nucleophilic reagents (e.g., amines) may attack C4-F. Monitor via -NMR for loss of signal .
What computational methods predict the compound’s spectroscopic properties?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate -NMR shifts (GIAO method) and compare with experimental data .
- TD-DFT : Predict UV-Vis absorption bands (λ ≈ 270–290 nm) for photostability studies .
How does fluorine impact the compound’s metabolic stability in biological assays?
Advanced
Fluorine reduces metabolic oxidation by CYP450 enzymes:
- In vitro testing : Incubate with liver microsomes (e.g., human S9 fraction) and quantify parent compound via LC-MS. Compare t₁/₂ with non-fluorinated analogs .
- Lipophilicity : Measure logP (e.g., shake-flask method) to assess membrane permeability improvements .
What crystallization conditions favor high-quality single crystals?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
